
SARS-CoV-2 Mpro-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2 Mpro-IN-10 is a compound designed to inhibit the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). The main protease is essential for the replication of the virus, making it a critical target for antiviral drug development. Inhibitors like this compound aim to block the protease’s activity, thereby preventing the virus from replicating and spreading .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SARS-CoV-2 Mpro-IN-10 typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the acylation of cyclohexane-1,3-dione with an acid chloride in the presence of a base in chloroform. The resulting enol acylate is then isomerized to a triketone using acetone cyanohydrin and triethylamine in acetonitrile .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous quality control measures to monitor the synthesis process .
Chemical Reactions Analysis
Types of Reactions: SARS-CoV-2 Mpro-IN-10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SARS-CoV-2 Mpro-IN-10 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of viral proteases and to develop new synthetic methodologies.
Biology: The compound is employed in biological assays to investigate its inhibitory effects on the main protease of SARS-CoV-2.
Medicine: this compound is a potential antiviral agent for the treatment of COVID-19, as it can inhibit the replication of the virus.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral drugs and in the study of drug resistance mechanisms
Mechanism of Action
SARS-CoV-2 Mpro-IN-10 exerts its effects by binding to the active site of the main protease (Mpro) of SARS-CoV-2. This binding inhibits the protease’s activity, preventing it from cleaving viral polyproteins into functional proteins necessary for viral replication. The compound forms a covalent bond with the catalytic cysteine residue in the active site, leading to irreversible inhibition of the protease .
Comparison with Similar Compounds
Nirmatrelvir: An inhibitor of the main protease used in the antiviral drug Paxlovid.
PF-07321332: Another main protease inhibitor under clinical trials for COVID-19 therapy.
GC376: A protease inhibitor initially developed for feline coronavirus but found to be effective against SARS-CoV-2
Uniqueness: SARS-CoV-2 Mpro-IN-10 is unique due to its specific binding affinity and inhibitory potency against the main protease of SARS-CoV-2. It has been designed to overcome resistance mutations that may arise with other inhibitors, making it a promising candidate for further development .
Properties
Molecular Formula |
C28H30F4N4O4 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
(2R)-1-(4,4-difluorocyclohexanecarbonyl)-N-[(2R)-3,4-dioxo-1-phenyl-4-(pyridin-2-ylmethylamino)butan-2-yl]-4,4-difluoropyrrolidine-2-carboxamide |
InChI |
InChI=1S/C28H30F4N4O4/c29-27(30)11-9-19(10-12-27)26(40)36-17-28(31,32)15-22(36)24(38)35-21(14-18-6-2-1-3-7-18)23(37)25(39)34-16-20-8-4-5-13-33-20/h1-8,13,19,21-22H,9-12,14-17H2,(H,34,39)(H,35,38)/t21-,22-/m1/s1 |
InChI Key |
QOLKOUDNYUMULW-FGZHOGPDSA-N |
Isomeric SMILES |
C1CC(CCC1C(=O)N2CC(C[C@@H]2C(=O)N[C@H](CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F |
Canonical SMILES |
C1CC(CCC1C(=O)N2CC(CC2C(=O)NC(CC3=CC=CC=C3)C(=O)C(=O)NCC4=CC=CC=N4)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


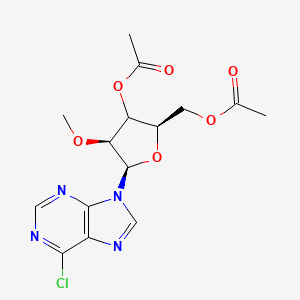
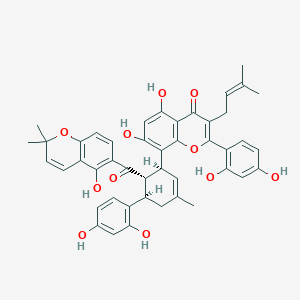
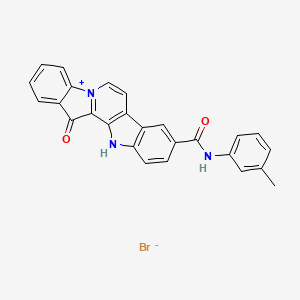
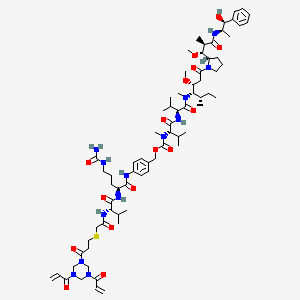
![N-[1-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12393675.png)
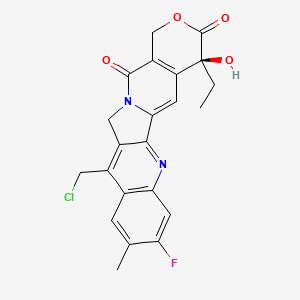
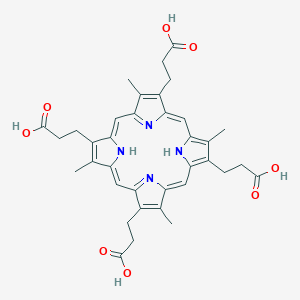
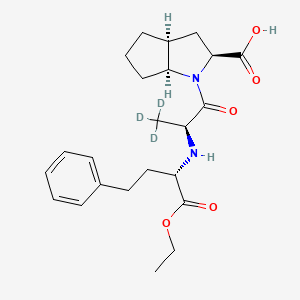
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12393688.png)
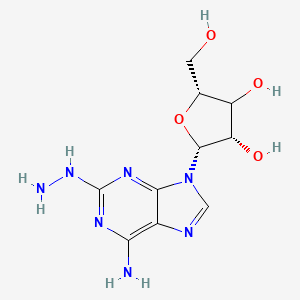

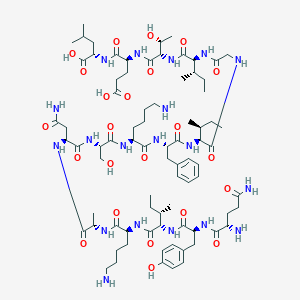
![4-(4,5-dichloro-6-oxopyridazin-1-yl)-N-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonyl-methylamino]ethyl]benzamide](/img/structure/B12393720.png)

